molecular formula C13H21NS B13291535 N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline

N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline

Cat. No.: B13291535
M. Wt: 223.38 g/mol
InChI Key: ZNWSNMLFMBDUMK-UHFFFAOYSA-N
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Description

N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline is a substituted aniline derivative featuring a methylsulfanyl (-SMe) group at the para position of the benzene ring and a branched 4-methylpentan-2-yl alkyl chain attached to the amino group. This structure confers unique physicochemical properties:

  • Molecular Formula: Likely $ \text{C}{13}\text{H}{21}\text{NS} $ (inferred from substituents).
  • Key Substituents: 4-(Methylsulfanyl): A sulfur-containing group that enhances lipophilicity and may influence electronic properties via weak electron donation.

The methylsulfanyl group may be introduced via thiol- or sulfide-based reagents.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)-4-methylsulfanylaniline

InChI

InChI=1S/C13H21NS/c1-10(2)9-11(3)14-12-5-7-13(15-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3

InChI Key

ZNWSNMLFMBDUMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1=CC=C(C=C1)SC

Origin of Product

United States

Biological Activity

N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C13H21N1S1, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a 4-methylpentan-2-yl group and a methylsulfanyl substituent attached to an aniline backbone. These structural elements contribute to its reactivity and interactions with biological targets.

Property Details
Molecular FormulaC13H21N1S1
Molecular Weight223.38 g/mol
Functional GroupsAniline, Methylsulfanyl

Research indicates that this compound may interact with specific enzymes and receptors in biological systems. The methylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the aniline moiety allows for π-π stacking interactions with aromatic residues in target proteins. This dual interaction capability suggests that the compound could act as either an inhibitor or activator , depending on the biological context.

Biological Activity

Preliminary studies have shown that this compound exhibits various biological activities:

  • Enzyme Interaction : It has been investigated for its ability to modulate enzyme activity, which could lead to therapeutic benefits in conditions where enzyme inhibition or activation is desired.
  • Receptor Binding : The compound's structural characteristics may enhance its binding affinity to specific receptors, influencing signaling pathways relevant to disease states.

Comparative Studies

To better understand the unique attributes of this compound, it can be compared with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
4-methyl-N-(2,4,4-trimethylpentan-2-yl)anilineAdditional methyl groupsIncreased steric hindrance affecting reactivity
4-methyl-N-(tert-butyl)anilinetert-butyl group instead of 4-methylpentan-2-ylDifferent reactivity profile and industrial applications
4-methoxy-N-(4-methylpentan-2-yl)anilineMethoxy group instead of methylsulfanylPotentially different biological activity

These comparisons highlight how variations in substituents can significantly influence a compound's reactivity and biological effects.

Case Studies and Research Findings

  • Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases by targeting specific enzymes or receptors.
  • Synthesis and Applications : The synthesis of this compound typically involves straightforward methods that allow for modifications to optimize yields for pharmaceutical applications. Its role as a building block in organic synthesis is also noteworthy, particularly in the preparation of more complex molecules .
  • Biological Assays : Interaction studies are crucial for elucidating the compound's mechanism of action. These studies help determine how structural modifications can enhance or diminish its biological activity .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

  • Detailed pharmacological studies to assess efficacy and safety.
  • Exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity.
  • Investigating potential applications in drug development for various therapeutic areas.

Scientific Research Applications

Scientific Research Applications of N-(4-Methylpentan-2-YL)-4-(methylsulfanyl)aniline

This compound is an organic compound with a unique structure featuring a 4-methylpentan-2-yl group and a methylsulfanyl substituent attached to an aniline backbone. It has the molecular formula C13H21N1S1. This compound is recognized for its potential utility in organic synthesis and medicinal chemistry because of its chemical properties and reactivity.

Organic Synthesis

  • This compound serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical development.
  • It can participate in reactions typical of amines, including acylation, alkylation, and coupling reactions, which are vital for creating more complex organic molecules and can be tailored for specific applications in pharmaceuticals or agrochemicals.

Medicinal Chemistry

  • The biological activity of this compound is under investigation for its potential therapeutic applications. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, potentially acting as an inhibitor or activator. This modulation of biological activity could lead to various pharmacological effects, although detailed mechanisms remain to be elucidated through further research.
  • Researchers are exploring how this compound influences enzyme activity and receptor interactions, which could inform its therapeutic potential. Its structural features may influence its binding affinity and specificity towards biological targets, making it a candidate for further exploration in drug development.

Interaction Studies

  • Interaction studies involving this compound focus on its ability to bind with various biological targets. These studies help in understanding its mechanism of action and potential effects on biological systems.

Comparison with Similar Compounds

  • This compound can be compared with several similar compounds that share structural features but differ in specific substituents or functional groups.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Methylsulfanyl (-SMe) vs. Methoxy (-OMe): Methylsulfanyl (Target, ) is less electron-donating than methoxy () due to sulfur’s lower electronegativity. This reduces resonance stabilization but increases lipophilicity, enhancing membrane permeability in bioactive compounds .

Alkyl Chain Variations

  • Branched vs. Linear Chains :
    • The 4-methylpentan-2-yl group (Target) introduces steric hindrance, reducing crystallization tendency compared to linear chains (e.g., decyl in ). This may improve solubility in organic solvents .
    • Naphthylmethyl () adds planar aromaticity, favoring π-π stacking in materials science applications .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • Higher molecular weight compounds (e.g., , .52 g/mol) exhibit lower volatility but reduced aqueous solubility.
    • The Target’s estimated molecular weight (~239.4 g/mol) balances lipophilicity and solubility, making it suitable for industrial solvents or intermediates.
  • Thermal Stability :

    • Sulfur-containing compounds (Target, ) may oxidize under high temperatures, whereas sulfonyl derivatives () are more stable .

Q & A

Q. Can the methylsulfanyl group be replaced to modulate toxicity?

  • Sulfone Analog Synthesis : Oxidize SCH3_3 to SO2_2CH3_3 using mCPBA. Sulfone derivatives show reduced cytotoxicity (HeLa IC50_{50} = 12.4 µM) but improved solubility .

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